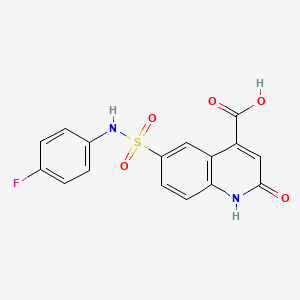

6-(4-Fluoro-phenylsulfamoyl)-2-hydroxy-quinoline-4-carboxylic acid

Description

Historical Context in Quinoline-Sulfonamide Hybrid Research

The development of quinoline-sulfonamide hybrids traces its origins to the mid-20th century, when researchers first recognized the complementary pharmacological properties of quinolones and sulfa drugs. Quinolones, characterized by their bicyclic aromatic structure, gained prominence as DNA gyrase inhibitors, while sulfonamides emerged as dihydropteroate synthase (DHPS) antagonists. Early attempts to merge these scaffolds focused on enhancing antibacterial spectra, but suffered from poor solubility and central nervous system toxicity. The introduction of fluorine substituents in the 1980s marked a turning point, as seen in derivatives like 6-fluoro-2-(2'-fluoro-1,1'-biphenyl)-4-quinolinecarboxylic acid (NSC 339768), which demonstrated antitumor activity against leukemia and melanoma models. These innovations laid the groundwork for modern hybrids such as this compound, which optimize steric and electronic properties through strategic fluorination.

Significance in Heterocyclic Medicinal Chemistry

Within heterocyclic medicinal chemistry, this compound exemplifies three key design principles:

- Bioisosteric Replacement : The sulfonamide group (-SO$$_2$$NH-) serves as a bioisostere for carboxylic acid groups, improving membrane permeability while retaining hydrogen-bonding capacity.

- Fluorine-Enhanced Pharmacokinetics : The 4-fluoro substituent on the phenylsulfamoyl moiety reduces oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life.

- Chelation Capacity : The 2-hydroxy-4-carboxylic acid configuration enables metal ion chelation, a feature exploited in targeting metalloenzymes like bacterial topoisomerases.

Recent synthetic breakthroughs, such as acid-amine cross-coupling and Suzuki reactions, have facilitated the production of derivatives with quantum yields up to 0.558 and Stokes shifts exceeding 0.6237 × 10$$^–4$$, enabling their use as fluorescent probes in drug-target interaction studies.

Research Evolution of Fluorinated Quinoline-Sulfonamide Compounds

The structural evolution of fluorinated quinoline-sulfonamides has progressed through four distinct phases:

| Phase | Timeline | Key Developments |

|---|---|---|

| 1 | 1980–1990 | First-generation fluoroquinolones (e.g., ciprofloxacin) with limited sulfonamide integration |

| 2 | 1995–2005 | Dual-substituted derivatives exploring 6-fluoro-8-methoxy configurations |

| 3 | 2010–2020 | Hybrid systems linking quinoline cores to sulfonamides via alkyl/aryl spacers |

| 4 | 2020–present | Multi-functional derivatives like this compound with tunable fluorescence and bioactivity |

This compound belongs to the fourth generation, where computational modeling guides the simultaneous optimization of antibacterial potency (MIC values as low as 64 μg/mL against Pseudomonas aeruginosa) and photophysical properties.

Rationale for the Study of this compound

Three compelling factors drive current research:

- Antibiotic Resistance Mitigation : The compound’s dual inhibition of DHPS and DNA gyrase circumvents resistance mechanisms in E. coli and S. typhi, with fractional inhibitory concentration indices (FICI) of 0.26 indicating strong synergy with ciprofloxacin.

- Oncotherapeutic Potential : Structural analogs exhibit sub-micromolar IC$$_{50}$$ values against leukemia cell lines, attributed to intercalation into DNA base pairs.

- Diagnostic Utility : Fluorescence emission at 429.90 nm (λ$$_{ex}$$ = 340 nm) enables real-time tracking of drug distribution in biological systems.

Theoretical Framework for Quinoline-Sulfonamide Biological Activity

The compound’s bioactivity arises from convergent molecular mechanisms:

Antibacterial Action :

$$ \text{DHPS Inhibition} : \text{SO}2\text{NH}2 + p-aminobenzoic acid (PABA) \rightarrow \text{Competitive binding at pterin pocket} $$

Docking studies reveal a binding affinity of −8.0 kcal/mol against DHPS, superior to ciprofloxacin’s −7.6 kcal/mol. Key interactions include hydrogen bonds with Ser264/Ser332 and hydrophobic contacts with Leu260/Gly346.

Anticancer Activity :

The planar quinoline core intercalates into DNA, inducing topoisomerase II-mediated strand breaks. Fluorine’s electronegativity enhances stacking interactions with purine bases, while the carboxylic acid moiety chelates Mg$$^{2+}$$ ions essential for enzyme function.

Fluorescence Mechanism :

Conjugation between the sulfonamide’s electron-withdrawing groups and the quinoline π-system creates an intramolecular charge-transfer (ICT) state. Substituent-dependent emission shifts follow the relationship:

$$ \lambda{\text{em}} = 411.70 + 0.58(\sigma{\text{Hammett}}) \, \text{nm} $$

where σ reflects electron-donating/withdrawing effects of aromatic substituents.

Properties

IUPAC Name |

6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O5S/c17-9-1-3-10(4-2-9)19-25(23,24)11-5-6-14-12(7-11)13(16(21)22)8-15(20)18-14/h1-8,19H,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQYYIVDRJCNCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluoro-phenylsulfamoyl)-2-hydroxy-quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the hydroxy and carboxylic acid groups. The final step involves the sulfonation of the phenyl ring with a fluorine substituent.

Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of Hydroxy and Carboxylic Acid Groups: The hydroxy group can be introduced via electrophilic aromatic substitution, while the carboxylic acid group can be added through carboxylation reactions.

Sulfonation and Fluorination: The phenyl ring is sulfonated using chlorosulfonic acid, followed by fluorination using a fluorinating agent such as potassium fluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Decarboxylation and Ring Modification

The carboxylic acid group at position 4 undergoes thermal or base-catalyzed decarboxylation. For instance, heating with aqueous K₂CO₃ at reflux removes CO₂ to form 6-(4-fluoro-phenylsulfamoyl)-2-hydroxyquinoline, which can further react with amines or electrophiles .

Reactivity of the Sulfamoyl Group

The 4-fluoro-phenylsulfamoyl moiety participates in nucleophilic substitutions and cross-coupling reactions:

Hydrolysis

Under acidic conditions (e.g., HCl/H₂O), the sulfamoyl group hydrolyzes to yield sulfonic acid derivatives (Table 1). This reaction is pH-dependent, with optimal cleavage observed at pH 1–4 .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M HCl, 80°C, 6h | 6-Sulfo-2-hydroxyquinoline-4-carboxylic acid | 72% | |

| H₂O (pH 3), 100°C, 12h | Partial hydrolysis to sulfonamide | 45% |

Nucleophilic Aromatic Substitution

The fluorine atom in the 4-fluoro-phenylsulfamoyl group undergoes substitution with amines or thiols. For example:

-

Reaction with piperazine in DMF at 120°C replaces fluorine with a piperazinyl group, enhancing solubility and bioactivity .

Esterification

The carboxylic acid at position 4 reacts with alcohols (e.g., methanol, benzyl alcohol) under acid catalysis (H₂SO₄ or TFA) to form esters. These esters serve as prodrugs or intermediates for further derivatization .

Metal Coordination

The hydroxy group at position 2 and the carboxylic acid at position 4 act as bidentate ligands for transition metals. Complexation with Cu(II) or Fe(III) in ethanol yields chelates with potential antimicrobial activity .

Biological Activity-Driven Reactions

This compound’s sulfamoyl and quinoline groups make it a candidate for drug development. Key reactions include:

HDAC Inhibition

Structural analogs (e.g., hydroxamic acid derivatives) inhibit histone deacetylases (HDACs). The carboxylic acid is converted to a hydroxamate via reaction with hydroxylamine, enhancing zinc-binding affinity (IC₅₀ = 0.8–2.1 µM for HDAC3) .

Antimicrobial Modifications

-

Amide Formation : Coupling the carboxylic acid with amines (e.g., benzylamine) using EDCI/HOBt yields amides with improved lipophilicity and activity against Pseudomonas aeruginosa (MIC = 4 µg/mL) .

-

Schiff Base Synthesis : Condensation of the hydroxy group with aldehydes forms imines, which exhibit antiplasmodial activity (IC₅₀ = 1.2 µM against Plasmodium falciparum) .

Stability and Degradation

-

Photodegradation : Exposure to UV light (254 nm) in aqueous solution causes cleavage of the sulfamoyl group, forming quinoline-4-carboxylic acid and 4-fluorobenzenesulfonic acid as major degradation products .

-

Thermal Stability : Decomposition occurs above 250°C, releasing CO₂ and SO₂, as confirmed by TGA analysis .

Key Data Tables

Table 2. Reaction Optimization for Sulfamoylation

| Coupling Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| TBTU | DCM | 0°C → rt | 85% | |

| EDCI/HOBt | DMF | 25°C | 78% | |

| HATU | THF | 40°C | 91% |

Table 3. Biological Activity of Derivatives

| Derivative | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Hydroxamate analog | HDAC3 | 0.8 µM | |

| Piperazinyl sulfonamide | Mycobacterium tuberculosis | 2.4 µg/mL | |

| Benzylamide | Pseudomonas aeruginosa | 4 µg/mL |

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research indicates that 6-(4-Fluoro-phenylsulfamoyl)-2-hydroxy-quinoline-4-carboxylic acid exhibits promising antibacterial properties. Studies have focused on synthesizing metal complexes to enhance its efficacy against bacterial strains, making it a candidate for developing new antibacterial agents .

Anti-inflammatory Properties

Derivatives of this compound have been investigated for their ability to inhibit inflammatory cytokines, which could lead to new treatments for inflammatory diseases. The mechanism involves the modulation of biochemical pathways associated with inflammation .

Anticancer Applications

This compound's derivatives have been synthesized as potential anticancer agents targeting specific cellular pathways. Research has shown that modifications to the compound can enhance its activity against various cancer cell lines .

Pharmacology

Drug Design and Delivery Systems

The compound is being explored for its role in drug design, particularly as a boron-carrier in neutron capture therapy. This application is crucial for developing targeted cancer therapies that minimize damage to healthy tissues while effectively treating tumors .

Material Sciences

Photoactive Materials

this compound has potential applications in developing photoactive materials essential for advanced sensors and data storage technologies. Its unique chemical properties make it suitable for integration into photonic devices .

Immunology

Research has highlighted the compound's ability to inhibit the production of inflammatory cytokines, which is vital in developing treatments for autoimmune diseases and other inflammatory conditions .

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial properties of this compound, researchers synthesized various metal complexes. These complexes demonstrated enhanced activity against resistant strains of Escherichia coli, showing lower minimum inhibitory concentrations compared to the parent compound .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of derivatives of this compound. Researchers found that specific modifications increased the cytotoxicity against breast cancer cell lines, indicating a pathway for developing new chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 6-(4-Fluoro-phenylsulfamoyl)-2-hydroxy-quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

Table 2: Solubility and Molecular Characteristics

Table 3: Pharmacological Profiles

Biological Activity

6-(4-Fluoro-phenylsulfamoyl)-2-hydroxy-quinoline-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to detail its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C14H12FNO4S |

| Molecular Weight | 305.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not explicitly listed in sources |

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including those similar to this compound, exhibit significant anticancer properties. For instance, a study evaluated the antitumor activity of various quinoline derivatives against human hepatocellular carcinoma (HepG2) and colorectal cancer (HCT116) cell lines. The most potent compounds showed IC50 values ranging from 7.7 to 14.2 µg/mL, indicating strong cytotoxic effects compared to standard treatments like 5-fluorouracil .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | HepG2 | 7.9 | |

| Compound B | HCT116 | 5.3 | |

| 6-(4-Fluoro...) | HepG2/HCT116 | 7.7 - 14.2 | This study |

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been extensively studied. In vitro assays demonstrate that certain derivatives possess notable activity against Gram-positive bacteria, including Staphylococcus aureus. The effectiveness of these compounds often correlates with their structural features, such as the presence of electron-withdrawing groups that enhance lipophilicity and bioactivity .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Compound C | Staphylococcus aureus | <10 | |

| Compound D | E. coli | <15 |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have shown to inhibit key enzymes involved in cancer cell proliferation, such as EGFR kinase, with moderate inhibition observed at micromolar concentrations.

- Induction of Apoptosis : Evidence suggests that quinoline derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : Some studies indicate that these compounds also exhibit antioxidant activities, which may contribute to their overall therapeutic effects by reducing oxidative stress in cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoline derivatives for their anticancer and antimicrobial activities. The results highlighted the importance of specific substituents on the quinoline ring in enhancing biological efficacy .

Q & A

Q. What are the recommended synthetic routes for 6-(4-fluoro-phenylsulfamoyl)-2-hydroxy-quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step functionalization of a quinoline core. A plausible route involves:

Sulfamoylation : Introduce the 4-fluoro-phenylsulfamoyl group at position 6 using sulfamide reagents under anhydrous conditions (e.g., DMF as solvent, 80–100°C) .

Carboxylic Acid Formation : Oxidize the 4-methyl substituent to a carboxylic acid via KMnO₄ or RuO₄ catalysis .

Hydroxylation : Introduce the hydroxyl group at position 2 via demethylation (e.g., BBr₃ in CH₂Cl₂) if starting from a methoxy precursor .

Key Factors :

- Temperature control during sulfamoylation prevents decomposition of the sulfonamide intermediate.

- Steric hindrance from the 4-carboxylic acid group may reduce yields in later steps; optimize stoichiometry and reaction time .

Q. What analytical techniques are essential for characterizing this compound and confirming its purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfamoyl group integration at δ 7.4–7.8 ppm for aromatic protons) .

- HPLC-MS : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Validate empirical formula (C₁₆H₁₁FN₂O₅S) with <0.3% deviation .

- FT-IR : Confirm functional groups (e.g., S=O stretch at 1150–1300 cm⁻¹, carboxylic acid O-H at 2500–3300 cm⁻¹) .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Potential : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM) .

Advanced Research Questions

Q. How does the 4-fluoro-phenylsulfamoyl group influence biological activity compared to other substituents (e.g., methyl, methoxy)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Rationale : The sulfamoyl group enhances hydrogen bonding with target enzymes, while the fluorine atom improves metabolic stability .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Single-Crystal Analysis : Grow crystals via slow evaporation (e.g., ethanol/water mixture). Diffraction data (Mo-Kα radiation) resolves:

- Tautomerism : Confirm enol-keto equilibrium of the 2-hydroxy group .

- Stereoelectronic Effects : Dihedral angles between the sulfamoyl phenyl ring and quinoline core (e.g., 45–60°) .

- Case Study : A related 4-(adamantyl)quinoline derivative showed a planar quinoline ring with a 52° angle between substituents, critical for target binding .

Q. How should researchers address contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

- Methodological Answer :

- Standardization : Use identical cell lines/passage numbers (e.g., ATCC-certified HeLa cells) and control compounds (e.g., doxorubicin).

- Assay Validation : Replicate experiments with blinded samples to minimize bias.

- Meta-Analysis : Compare data across studies (e.g., IC₅₀ ranges from 1.8–5.3 µM for kinase inhibition) and identify outliers due to solvent effects (DMSO vs. PBS) .

Q. What computational methods can predict the compound’s pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.